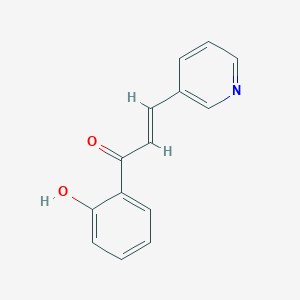

NSC49652

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

NSC49652 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Als Sonde verwendet, um die Wechselwirkungen kleiner Moleküle mit transmembranen Domänen zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Induktion von Apoptose in Melanomzellen und seinem Potenzial als therapeutisches Mittel.

Medizin: Für sein Potenzial in der Krebsbehandlung, insbesondere bei Melanomen, aufgrund seiner Fähigkeit, das Tumorwachstum zu hemmen, untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Mittel, die auf transmembranen Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die transmembranen Domäne des Todesrezeptors p75 Neurotrophin-Rezeptor angreift. Diese Wechselwirkung induziert konformationelle Veränderungen im Rezeptor, was zur Aktivierung apoptotischer Signalwege führt. Die Verbindung löst Apoptose durch Aktivierung der c-Jun N-terminalen Kinase (JNK) und anderer nachgeschalteter Signalwege aus .

Wirkmechanismus

Target of Action

NSC49652, also known as (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE or (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, is a reversible, orally active agonist of the p75 neurotrophin receptor (p75NTR) . This receptor, also known as NGFR, TNFRSF16, and CD271, is the primary target of this compound .

Mode of Action

This compound targets the transmembrane domain of p75NTR . By binding to this domain, this compound can influence the receptor’s function and induce changes in the cell .

Pharmacokinetics

It is described as an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The exact details of its metabolism and excretion remain to be elucidated.

Result of Action

This compound’s interaction with p75NTR induces apoptosis and affects the viability of melanoma cells . This suggests that this compound could potentially be used in the treatment of certain types of cancer.

Biochemische Analyse

Biochemical Properties

NSC49652 plays a significant role in biochemical reactions. It targets the transmembrane domain of p75NTR .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis and affects the viability of melanoma cells . The compound influences cell function by triggering p75NTR dependent cancer cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It targets the interfaces between transmembrane domains (TMDs), inducing profound conformational changes .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NSC49652 beinhaltet die Kondensation von 2-Hydroxyacetophenon mit 3-Pyridincarboxaldehyd unter basischen Bedingungen. Die Reaktion verwendet typischerweise Ethanol als Lösungsmittel und Natriumhydroxid als Base. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichmäßigen Produktqualität und die Implementierung von Reinigungstechniken, die für die industrielle Produktion geeignet sind.

Analyse Chemischer Reaktionen

Reaktionstypen

NSC49652 unterliegt hauptsächlich Reaktionen, die seine funktionellen Gruppen betreffen, wie z. B. die Hydroxylgruppe und das konjugierte Doppelbindungssystem. Zu diesen Reaktionen gehören:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.

Reduktion: Die konjugierte Doppelbindung kann zu einer gesättigten Verbindung reduziert werden.

Substitution: Die Hydroxylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Reduktion von Doppelbindungen verwendet.

Substitution: Nukleophile wie Alkoxide oder Amine können für Substitutionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden

Oxidation: Das Hauptprodukt ist ein Ketonderivat.

Reduktion: Das Hauptprodukt ist eine gesättigte Verbindung.

Substitution: Die Hauptprodukte sind substituierte Phenylderivate

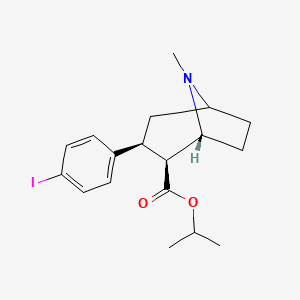

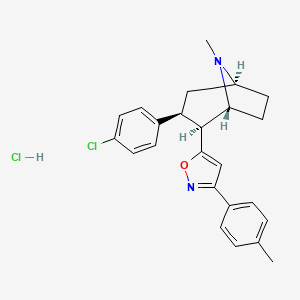

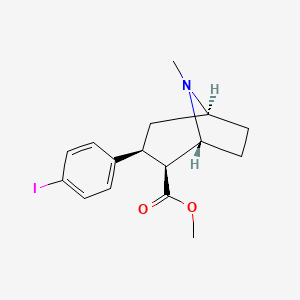

Vergleich Mit ähnlichen Verbindungen

NSC49652 ist einzigartig in seiner Fähigkeit, die transmembranen Domäne des Todesrezeptors p75 Neurotrophin-Rezeptor anzugreifen. Ähnliche Verbindungen umfassen:

NSC149286: Ein weiteres kleines Molekül, das denselben Rezeptor, jedoch mit unterschiedlichen strukturellen Merkmalen, angreift.

NSC134058: Eine Verbindung mit ähnlichen apoptotischen Wirkungen, aber unterschiedlichen molekularen Zielen.

NSC38090: Zielt auf transmembranen Domänen ab, jedoch mit unterschiedlicher Wirksamkeit.

NSC166596: Ähnlich in der Struktur, aber mit unterschiedlichen biologischen Aktivitäten

This compound zeichnet sich durch seine potente und selektive Hemmung des Todesrezeptors p75 Neurotrophin-Rezeptor aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und für potenzielle therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNZUBUBIULHB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-25-4 | |

| Record name | NSC49652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

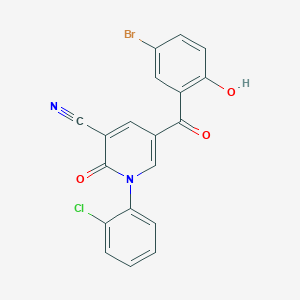

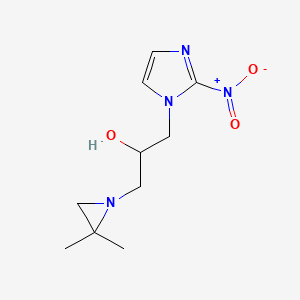

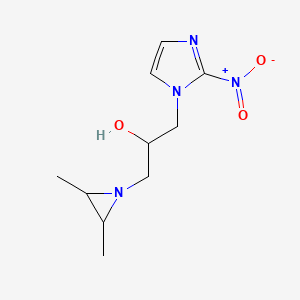

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)